Technical Monograph: 2-(Benzyloxy)-5-bromoisonicotinic Acid
Technical Monograph: 2-(Benzyloxy)-5-bromoisonicotinic Acid
The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes confirmed chemical data with derived reactivity profiles based on structure-activity relationships (SAR) of the isonicotinic acid scaffold.[1]
CAS Registry Number: 1859318-64-1 Molecular Formula: C₁₃H₁₀BrNO₃ Molecular Weight: 308.13 g/mol [1][2]
Executive Summary
2-(Benzyloxy)-5-bromoisonicotinic acid is a high-value heterocyclic intermediate used primarily in the synthesis of HIF prolyl hydroxylase (HIF-PH) inhibitors , kinase inhibitors , and epigenetic modulators .[1]
Its structural utility lies in its orthogonal reactivity :
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C5-Bromine: A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille).[1]
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C4-Carboxylic Acid: A vector for amide coupling or heterocycle formation (e.g., oxadiazoles).[1]
-
C2-Benzyloxy Group: A "masked" pyridone functionality.[1] The benzyl group provides lipophilicity for ease of purification during intermediate steps and is selectively removed (hydrogenolysis or acid hydrolysis) to reveal the polar 2-pyridone pharmacophore often required for hydrogen-bonding interactions in active sites.[1]
Structural & Electronic Profile
Molecular Architecture
The molecule features a trisubstituted pyridine ring. The electronic interplay between substituents dictates its reactivity:
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The Pyridine Core: Electron-deficient due to the electronegative nitrogen.[1]
-
C2-Benzyloxy (-OBn): An electron-donating group (EDG) by resonance, but the inductive withdrawal of the oxygen also activates the C2 position for nucleophilic attack if the benzyl group is a leaving group (though rare).[1] Crucially, it pushes electron density into the ring, making the C5 position more amenable to oxidative addition by Pd(0) compared to a simple halopyridine.
-
C4-Carboxylic Acid (-COOH): A strong electron-withdrawing group (EWG).[1] It deactivates the ring but directs nucleophilic attack to the C2 position in precursor molecules.
-
C5-Bromine (-Br): A weak deactivator but an excellent leaving group for metal-catalyzed couplings.[1]
Physicochemical Properties (Predicted)
| Property | Value | Context |
| LogP | 3.2 – 3.5 | Lipophilic due to the benzyl group; suitable for organic solvent extraction.[1] |
| pKa (Acid) | ~3.5 | Typical for isonicotinic acids; forms salts readily with bases (Et₃N, DIPEA). |
| pKa (Pyridine N) | < 1.0 | The basicity of the pyridine nitrogen is severely reduced by the ortho-Br and para-COOH.[1] |
| Solubility | DMSO, DMF, MeOH | High solubility in polar aprotic solvents; low in water (unless ionized). |
Synthetic Routes & Manufacturing[1][3]
The synthesis of 2-(benzyloxy)-5-bromoisonicotinic acid typically follows a Nucleophilic Aromatic Substitution (SₙAr) strategy, which offers higher regioselectivity than direct bromination of 2-benzyloxyisonicotinic acid.[1]
Primary Route: SₙAr Displacement
This route starts from the commercially available 2-chloro-5-bromoisonicotinic acid .[1] The C2-chloride is highly activated for displacement by alkoxides due to the electron-withdrawing nature of the pyridine nitrogen and the C4-carboxyl group.[1]
Reaction Scheme (Graphviz)
Figure 1: SₙAr synthesis pathway ensuring regioselective installation of the benzyloxy group.
Experimental Protocol (Bench Scale)
Objective: Synthesis of 10g of 2-(benzyloxy)-5-bromoisonicotinic acid.
Reagents:
-
2-Chloro-5-bromoisonicotinic acid (1.0 eq)[1]
-
Benzyl alcohol (1.2 eq)[1]
-
Sodium Hydride (60% in oil) (2.5 eq) Note: Extra eq for COOH deprotonation[1]
-
DMF (Dimethylformamide), anhydrous
Step-by-Step Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask under Argon, suspend NaH (2.5 eq) in anhydrous DMF (50 mL). Cool to 0°C.[1][3]
-
Alkoxide Formation: Add Benzyl alcohol (1.2 eq) dropwise.[1] Stir for 30 min at 0°C until H₂ evolution ceases.
-
Substrate Addition: Dissolve 2-chloro-5-bromoisonicotinic acid in DMF (20 mL) and add dropwise to the reaction mixture. Caution: Exothermic.[1]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by LC-MS (Target mass: 308/310 m/z).[1]
-
Quench & Workup:
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc + 1% Acetic Acid).[1]
Chemical Reactivity & Downstream Applications[1][7][8]
This scaffold serves as a "divergent hub" in medicinal chemistry.[1]
The "Masked Pyridone" Strategy
The benzyloxy group is robust enough to survive:
However, it can be cleaved at a late stage to yield the 5-bromo-2-pyridone-4-carboxylic acid derivative, a motif found in:
-
Vadadustat analogs (HIF-PH inhibitors for anemia).[1]
-
Epigenetic Bromodomain inhibitors .
Divergent Reactivity Map[1]
Figure 2: Divergent synthesis pathways available from the core scaffold.[1]
Key Reaction: Suzuki-Miyaura Coupling
Because of the steric bulk of the ortho-benzyloxy and para-carboxylic acid (or amide), couplings at the C5-position can be sluggish.[1]
-
Catalyst Choice: Use electron-rich, bulky phosphine ligands like Pd(dppf)Cl₂ or XPhos Pd G2 to facilitate oxidative addition.[1]
-
Base: K₃PO₄ or Cs₂CO₃ is preferred over Na₂CO₃ to enhance turnover in sterically congested systems.[1]
-
Solvent: Dioxane/Water (4:[1]1) at 90°C is the standard starting point.[1]
Safety & Handling (EHS)[1]
While specific toxicological data for this CAS is limited, handle as a functional pyridine derivative and benzyl ether .
| Hazard Class | GHS Classification (Predicted) | Handling Protocol |
| Skin Irritant | Category 2 (H315) | Wear nitrile gloves (min 0.11mm).[1] |
| Eye Irritant | Category 2A (H319) | Safety glasses with side shields.[1] |
| STOT-SE | Category 3 (H335) | Handle in a fume hood to avoid respiratory irritation.[1] |
Storage: Store at 2-8°C under inert atmosphere (Argon). The benzyloxy ether is generally stable, but the carboxylic acid can catalyze slow decomposition if exposed to moisture/heat over long periods.
References
-
Li, J. J. (2014).[8] Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (Reference for general pyridine SₙAr mechanisms).
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Reference for the use of masked pyridones in drug design).
Sources
- 1. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Benzyloxy)-5-bromoisonicotinic acid | 1859318-64-1 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 8. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
